3-Fluoro-6-hydroxy-2-iodopyridine
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Overview
Description
3-Fluoro-6-hydroxy-2-iodopyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, hydroxyl, and iodine substituents on a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-hydroxy-2-iodopyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-hydroxy-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-fluoro-6-hydroxy-2-azidopyridine, while Suzuki-Miyaura coupling can produce biaryl derivatives.
Scientific Research Applications
3-Fluoro-6-hydroxy-2-iodopyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-hydroxy-2-iodopyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl and iodine groups can modulate its reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-iodopyridine: Lacks the hydroxyl group, resulting in different reactivity and applications.
6-Hydroxy-2-iodopyridine: Lacks the fluorine atom, affecting its biological activity and chemical properties.
3-Fluoro-6-hydroxy-2-chloropyridine:
Uniqueness
3-Fluoro-6-hydroxy-2-iodopyridine is unique due to the presence of all three substituents (fluorine, hydroxyl, and iodine) on the pyridine ring. This combination imparts distinct electronic and steric effects, making the compound valuable for specific synthetic and research applications.
Properties
IUPAC Name |
5-fluoro-6-iodo-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWGOYUDZVNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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